molecular formula C14H13NO3 B12995497 Methyl 5-methyl-6-phenoxynicotinate

Methyl 5-methyl-6-phenoxynicotinate

Cat. No.: B12995497
M. Wt: 243.26 g/mol
InChI Key: YLEZYYUJIJIWOL-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-phenoxynicotinate is an organic compound belonging to the class of nicotinates It is characterized by a nicotinic acid ester structure, where a methyl group is attached to the 5th position and a phenoxy group is attached to the 6th position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-phenoxynicotinate typically involves the esterification of 5-methyl-6-phenoxynicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction conditions may include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-phenoxynicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: 5-methyl-6-phenoxynicotinic acid

    Reduction: 5-methyl-6-phenoxynicotinyl alcohol

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-6-phenoxynicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-phenoxynicotinate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid used for similar applications.

    Ethyl nicotinate: An ethyl ester of nicotinic acid with comparable properties.

    Phenyl nicotinate: A phenyl ester of nicotinic acid with distinct chemical behavior.

Uniqueness

Methyl 5-methyl-6-phenoxynicotinate is unique due to the presence of both a methyl group and a phenoxy group on the nicotinic acid ring. This structural feature imparts specific chemical and biological properties that differentiate it from other nicotinates. Its unique structure allows for targeted applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 5-methyl-6-phenoxypyridine-3-carboxylate

InChI

InChI=1S/C14H13NO3/c1-10-8-11(14(16)17-2)9-15-13(10)18-12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

YLEZYYUJIJIWOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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